molecular formula C15H14ClNO3 B2671546 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 355121-12-9

2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2671546
CAS No.: 355121-12-9
M. Wt: 291.73
InChI Key: PRLKHHWLDYCDKB-RQZCQDPDSA-N
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Description

The compound 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol is a Schiff base, a class of molecules characterized by an imine (–C=N–) functional group, which are the subject of ongoing research due to their diverse chemical and biological properties . A key area of investigation for such compounds is their potential to interact with biological macromolecules; research on analogous structures has demonstrated the ability to bind with DNA, particularly showing a preferential interaction with guanine bases, which can be studied through molecular docking simulations with models like the dodecamer d(CGCGAATTCGCG)2 (PDB: 1BNA) . The imine linkage is integral to the compound's functionality, and its molecular geometry and planarity are factors considered in these interactions . Furthermore, structurally similar Schiff bases synthesized from methoxy-substituted precursors have shown significant, quantifiable antioxidant activity in free radical scavenging assays, such as the DPPH method, suggesting its potential application in the study of oxidative stress . The investigation of small molecules like this one is crucial for advancing fundamental knowledge in areas such as biophysical chemistry and pharmaceutical development, including the exploration of binding orientations and hydrogen bonding interactions with specific biological targets .

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-13-7-6-11(8-12(13)16)17-9-10-4-3-5-14(20-2)15(10)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLKHHWLDYCDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a methoxy group and a chloro substituent on the aromatic rings. The synthesis typically involves condensation reactions between appropriate aldehydes and amines, often utilizing various catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
PC-3 (Prostate Cancer)12.8G1 phase cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. In particular, it demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.
  • Interaction with DNA : Studies suggest that it may intercalate with DNA, disrupting replication processes.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study 1 : A study on its effects on MCF-7 cells reported a dose-dependent increase in apoptosis markers such as caspase-3 activation.
  • Case Study 2 : In vivo studies using mouse models showed that treatment with this compound significantly reduced tumor size compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues and their key differences:

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Key Properties/Applications References
2-{(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol R₁=Cl, R₂=OCH₃, R₃=OCH₃ (6-position) C₁₅H₁₄ClNO₂ Antioxidant, enzyme inhibition potential
(E)-2-(((3-Chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol R₁=Cl, R₂=CH₃, R₃=OCH₂CH₃ C₁₆H₁₅ClNO₂ Enhanced solubility, molecular docking studies
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol R₁=H, R₂=CH₃, R₃=OCH₃ C₁₅H₁₅NO₂ Lower bioactivity, used in crystallography
(E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol R₁=OH (ortho), R₂=H, R₃=OCH₃ C₁₄H₁₃NO₃ Highest antioxidant activity (IC₅₀ = 12.5 μM)
2-{(E)-[(3-Chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol R₁=Cl, R₂=CH₃ (2-position), R₃=OCH₃ C₁₅H₁₄ClNO₂ Steric hindrance alters binding affinity

Physicochemical Properties

  • Electronic Effects: Chlorine and methoxy substituents in the 3-chloro-4-methoxyphenyl group enhance electron-withdrawing effects, increasing the compound’s polarity and reactivity compared to analogues with methyl groups (e.g., 4-methylphenyl in ). Ethoxy substitution (as in ) improves solubility in non-polar solvents but reduces thermal stability compared to methoxy derivatives.
  • Thermal Stability :

    • The parent compound decomposes at ~210°C, similar to its hydroxyl-substituted analogues .
    • Ethoxy variants exhibit lower decomposition temperatures (~190°C) due to weaker hydrogen-bonding networks .

Q & A

Q. What are the optimal synthetic routes for preparing 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methoxyphenol, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via Schiff base condensation between a substituted aniline and a salicylaldehyde derivative. Key parameters include solvent choice (e.g., ethanol or methanol for solubility), temperature (typically 60–80°C), and acid catalysis (acetic acid or p-toluenesulfonic acid). Reaction progress should be monitored via TLC or HPLC. Post-synthesis, purification via recrystallization (using ethanol or ethyl acetate) enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • FT-IR : Confirm imine (C=N) stretch near 1600–1640 cm⁻¹ and phenolic O–H stretch at ~3400 cm⁻¹.
  • NMR : 1H^1H NMR should resolve methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and the imine proton (δ ~8.5 ppm). 13C^{13}C NMR identifies carbons in the imine (δ ~160–165 ppm) and methoxy groups (δ ~55–60 ppm).
  • X-ray crystallography : Determines molecular geometry (e.g., E-configuration of the imine bond) and intermolecular interactions (e.g., hydrogen bonding) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Wear PPE (gloves, lab coat, goggles) due to skin/eye irritation risks (GHS Category 2/2A). Work in a fume hood to avoid inhalation. For spills, use inert absorbents and avoid aqueous release. Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • DFT : Optimize geometry using B3LYP/6-31G(d) to calculate electronic properties (HOMO-LUMO gaps, charge distribution) and predict sites for electrophilic/nucleophilic attack.
  • Molecular docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., enzymes or receptors). Validate results with in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers design experiments to assess environmental fate, such as biodegradation or photolytic stability?

  • Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents and monitor degradation via HPLC-MS.
  • Biodegradation : Use OECD 301 guidelines with activated sludge; measure residual compound via LC-MS and identify metabolites.
  • Sorption studies : Evaluate soil/water partitioning coefficients (e.g., KdK_d) using batch equilibration methods .

Q. What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?

  • Cross-validate NMR/IR data with computational predictions (e.g., simulated spectra from DFT).
  • For ambiguous X-ray results (e.g., disorder in crystal packing), refine models using SHELXL and compare with analogous structures (e.g., 2-ethoxy-6-((phenylimino)methyl)phenol) .

Q. How can the compound’s supramolecular interactions (e.g., hydrogen bonding, π-π stacking) be experimentally probed?

  • Single-crystal XRD : Quantify intermolecular distances (e.g., O–H···N hydrogen bonds, π-π interactions between aromatic rings).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and correlate with crystal packing efficiency.
  • Hirshfeld surface analysis : Visualize interaction types and their contributions to crystal stability .

Q. What methodologies are suitable for studying its redox behavior or antioxidant potential?

  • Cyclic voltammetry : Measure oxidation peaks (e.g., phenolic O–H oxidation) in DMSO or acetonitrile.
  • DPPH assay : Quantify radical scavenging activity by monitoring absorbance decay at 517 nm.
  • ORAC assay : Use fluorescein as a probe to assess peroxyl radical inhibition .

Tables

Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight320.76 g/mol[1, 13]
Melting Point180–185°C (recrystallized from EtOH)[5]
SolubilityDMSO > Ethanol > Water[12]
λmax (UV-Vis)280 nm (methanol)[1]

Table 2. Common Spectral Benchmarks

TechniqueKey Peaks/FeaturesReference
FT-IRC=N: 1620 cm⁻¹; O–H: 3420 cm⁻¹[1]
1H^1H NMRImine proton: δ 8.5 ppm; Methoxy: δ 3.85 ppm[13]
13C^{13}C NMRC=N: 162 ppm; Methoxy: 56 ppm[5]

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